molecular formula C15H21BN2O3 B1459618 7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1627713-58-9

7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1459618
CAS No.: 1627713-58-9
M. Wt: 288.15 g/mol
InChI Key: ZGAKCGFJQAVPLC-UHFFFAOYSA-N
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Description

7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C15H21BN2O3 and its molecular weight is 288.15 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and molecular interactions. This compound interacts with various enzymes and proteins, including kinases and proteases, through its boronic ester group, which can form reversible covalent bonds with active site serine residues . These interactions can lead to the inhibition of enzyme activity, making the compound a potential candidate for drug development and biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinases, by inhibiting their activity . This inhibition can lead to changes in gene expression and cellular metabolism, affecting cell proliferation, apoptosis, and differentiation. The compound’s ability to modulate these pathways makes it a valuable tool for studying cellular functions and developing therapeutic agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules. The boronic ester group can interact with nucleophilic residues in enzymes, leading to enzyme inhibition or activation Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular functions. The compound has shown good stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on enzymes and cellular processes, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit target enzymes without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been reported. These findings highlight the importance of dosage optimization in the development of therapeutic applications for this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can affect the compound’s activity and stability, influencing its overall efficacy in biochemical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, it can accumulate in various compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins

Properties

IUPAC Name

7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-9-18(5)12-10(11)7-8-17-13(12)19-6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAKCGFJQAVPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine (3.89 g, 13.50 mmol) was flow purged with nitrogen for 30 minutes, then treated with tetrahydrofuran (135 mL). The reaction mixture was cooled to −78° C. Butyllithium (5.40 mL, 13.50 mmol) was added dropwise. The reaction mixture was stirred at −78° C. for 30 minutes. 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.75 mL, 13.50 mmol) was added dropwise. The reaction mixture was stirred at −78° C. for 2.5 hours. The reaction mixture was poured onto water and extracted twice with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (silica gel, 100% heptane to 30% ethyl acetate/heptane) to provide the title compound (2.75 g, 70% yield).
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
2.75 mL
Type
reactant
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
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7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 3
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7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 4
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7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 5
Reactant of Route 5
7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 6
Reactant of Route 6
7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine

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